molecular formula C13H14N2 B8447532 2-(6-phenylpyridin-3-yl)ethanamine

2-(6-phenylpyridin-3-yl)ethanamine

Cat. No.: B8447532
M. Wt: 198.26 g/mol
InChI Key: QLRIOBZCJCNWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Phenylpyridin-3-yl)ethanamine is a pyridine derivative featuring a phenyl substituent at the 6-position of the pyridine ring and an ethanamine (-CH2CH2NH2) group at the 3-position. The ethanamine moiety contributes to basicity and salt formation, making it relevant for pharmaceutical applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

2-(6-phenylpyridin-3-yl)ethanamine

InChI

InChI=1S/C13H14N2/c14-9-8-11-6-7-13(15-10-11)12-4-2-1-3-5-12/h1-7,10H,8-9,14H2

InChI Key

QLRIOBZCJCNWRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=C2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-phenylpyridin-3-yl)ethanamine typically involves the reaction of 6-phenylpyridine with ethylamine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 6-phenylpyridine is reacted with ethylamine in the presence of a palladium catalyst and a base. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-phenylpyridin-3-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces amine derivatives.

Scientific Research Applications

2-(6-phenylpyridin-3-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-phenylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Polar groups like morpholino () or phenoxyethoxy () reduce lipophilicity but improve aqueous solubility.

Hydrogen-Bonding Capacity: Compounds with ether/alkoxy chains (e.g., [6-(2-phenoxyethoxy)pyridin-3-yl]methanamine, ) exhibit higher H-bond acceptor counts (4 vs. 1–2 in halogenated analogs), influencing receptor binding and pharmacokinetics.

Synthetic Utility :

  • Methoxyethoxy () and fluoroethoxy () derivatives are common intermediates in drug discovery due to their balanced polarity and stability.

Safety and Handling: Limited hazard data for chlorinated derivatives () suggest cautious handling, while phenoxyethoxy analogs require low-temperature storage ().

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